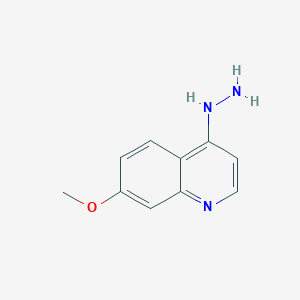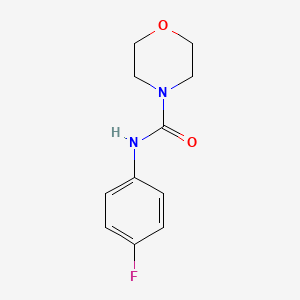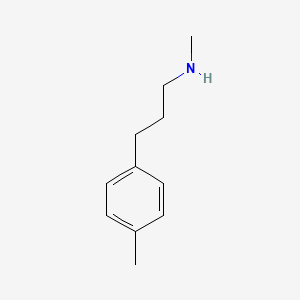![molecular formula C21H18ClN5O2 B12127378 2-amino-1-(3-chloro-4-methoxyphenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12127378.png)
2-amino-1-(3-chloro-4-methoxyphenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-1-(3-chloro-4-methoxyphenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrroloquinoxaline core, a cyclopropyl group, and a substituted phenyl ring. These structural features contribute to its distinct chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(3-chloro-4-methoxyphenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrroloquinoxaline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrroloquinoxaline skeleton.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Substitution on the Phenyl Ring: The 3-chloro-4-methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Cyclopropyl Group Addition: The cyclopropyl group is typically added through cyclopropanation reactions, which may involve reagents like diazomethane or cyclopropyl carbenes.
Final Coupling: The final step involves coupling the substituted phenyl ring with the pyrroloquinoxaline core, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes. Purification steps such as recrystallization, chromatography, or distillation would be employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the methoxy group on the phenyl ring.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the carboxamide moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the phenyl ring and the pyrroloquinoxaline core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of quinoxaline N-oxides or phenolic derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might also make it suitable for use in electronic or photonic devices.
Wirkmechanismus
The mechanism of action of 2-amino-1-(3-chloro-4-methoxyphenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. Pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Uniqueness
Compared to similar compounds, 2-amino-1-(3-chloro-4-methoxyphenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide stands out due to the presence of the cyclopropyl group and the specific substitution pattern on the phenyl ring. These features may confer unique chemical reactivity and biological activity, making it a compound of interest for further research and development.
Eigenschaften
Molekularformel |
C21H18ClN5O2 |
|---|---|
Molekulargewicht |
407.9 g/mol |
IUPAC-Name |
2-amino-1-(3-chloro-4-methoxyphenyl)-N-cyclopropylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C21H18ClN5O2/c1-29-16-9-8-12(10-13(16)22)27-19(23)17(21(28)24-11-6-7-11)18-20(27)26-15-5-3-2-4-14(15)25-18/h2-5,8-11H,6-7,23H2,1H3,(H,24,28) |
InChI-Schlüssel |
AIILMEKUANPNFE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NC5CC5)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Indene-1,3(2H)-dione, 2-[(2-chlorophenyl)methylene]-](/img/structure/B12127300.png)

![2,5-dichloro-N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12127325.png)
![2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B12127328.png)



![[(2-Chlorophenyl)methyl][(4-fluoro-3-methylphenyl)sulfonyl]amine](/img/structure/B12127353.png)

![3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B12127359.png)
![3-fluoro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12127366.png)


